molecular formula C6H11F2NO2S B2515870 4,4-Difluoro-1-(methylsulfonyl)piperidine CAS No. 1864864-66-3

4,4-Difluoro-1-(methylsulfonyl)piperidine

Cat. No.: B2515870
CAS No.: 1864864-66-3
M. Wt: 199.22
InChI Key: FJTWOVAVNPYKOT-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-(methylsulfonyl)piperidine is a useful research compound. Its molecular formula is C6H11F2NO2S and its molecular weight is 199.22. The purity is usually 95%.
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Scientific Research Applications

Sulfonamides as Terminators in Cyclisations

Sulfonamides, including derivatives of piperidine such as 4,4-Difluoro-1-(methylsulfonyl)piperidine, have been identified as effective terminators in cationic cyclisations for the synthesis of pyrrolidines and homopiperidines. This method allows for the efficient formation of polycyclic systems, showcasing the utility of sulfonamides in organic synthesis and the potential for creating complex molecular architectures (Haskins & Knight, 2002).

Electrolytes for Lithium-Ion Batteries

The compound's derivatives have been explored as components of novel binary electrolytes in combination with ionic liquids and sulfone for lithium-ion batteries. These electrolytes are designed to improve lithium salts solvability, ionic conductivity, and electrode compatibility, contributing to the development of safer and more efficient energy storage systems (Xiang et al., 2013).

Co-Solvent in Li-Ion Batteries

1-Ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide, a related piperidine derivative, demonstrates the potential of piperidine-based ionic liquids as co-solvents in lithium-ion batteries. These findings suggest a promising avenue for enhancing the performance of lithium-ion batteries through the strategic selection of ionic liquid co-solvents (Kim et al., 2013).

Glycosyl Triflate Formation

1-Benzenesulfinyl piperidine, when combined with trifluoromethanesulfonic anhydride, acts as a potent reagent for converting thioglycosides to glycosyl triflates and forming diverse glycosidic linkages. This methodology provides a powerful tool for glycoscience, enabling the synthesis of complex carbohydrates under mild conditions (Crich & Smith, 2001).

Nanofiltration Membrane Development

Novel sulfonated thin-film composite nanofiltration membranes, incorporating sulfonated aromatic diamine monomers derived from piperidine, have shown improved water flux and dye rejection capabilities. These advancements highlight the role of piperidine derivatives in enhancing membrane technology for water treatment and purification applications (Liu et al., 2012).

Properties

IUPAC Name

4,4-difluoro-1-methylsulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO2S/c1-12(10,11)9-4-2-6(7,8)3-5-9/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTWOVAVNPYKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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